molecular formula C22H21NO4S B12517795 Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester CAS No. 737767-41-8

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester

Cat. No.: B12517795
CAS No.: 737767-41-8
M. Wt: 395.5 g/mol
InChI Key: MQWVXHGTLFMZBW-UHFFFAOYSA-N
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Description

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a phenylsulfonyl group, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of 2-phenyl-1-(phenylsulfonyl)ethylamine with phenyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylmethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl ester: Similar structure but lacks the phenylsulfonyl group.

    Carbamic acid, ethyl ester: Similar structure but with an ethyl group instead of the phenylmethyl ester group.

    Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, ethyl ester: Similar structure but with an ethyl ester group instead of the phenylmethyl ester group.

Uniqueness

Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester is unique due to the presence of both the phenylsulfonyl group and the phenylmethyl ester group. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

737767-41-8

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

benzyl N-[1-(benzenesulfonyl)-2-phenylethyl]carbamate

InChI

InChI=1S/C22H21NO4S/c24-22(27-17-19-12-6-2-7-13-19)23-21(16-18-10-4-1-5-11-18)28(25,26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,24)

InChI Key

MQWVXHGTLFMZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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